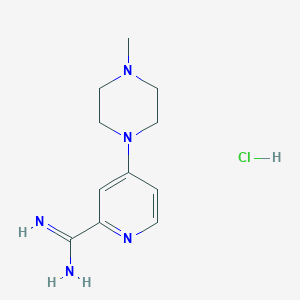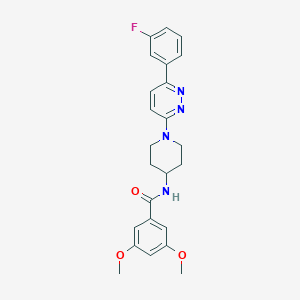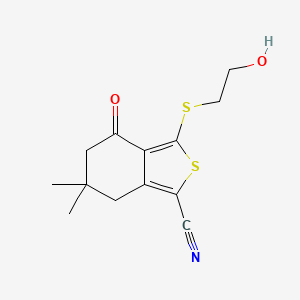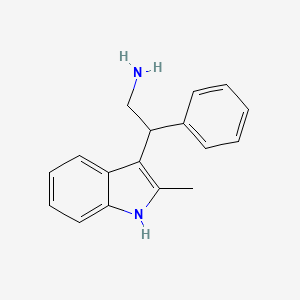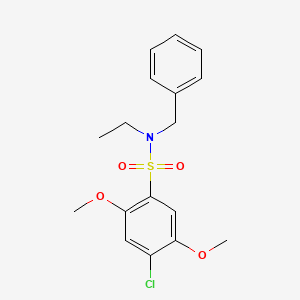
2-(2,5-dioxopyrrolidin-1-yl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,5-dioxopyrrolidin-1-yl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C15H12N4O7S2 and its molecular weight is 424.4. The purity is usually 95%.
BenchChem offers high-quality 2-(2,5-dioxopyrrolidin-1-yl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,5-dioxopyrrolidin-1-yl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity : The compound has been utilized as a precursor in the synthesis of molecules with potential anticancer and antimicrobial activities. Research demonstrates the synthesis of derivatives bearing azole, diazole, and hydrazone moieties in the molecule, with modifications leading to compounds exhibiting potent anticancer activity against specific cell lines and selective antimicrobial activity against multidrug-resistant Staphylococcus aureus strains (Kairytė et al., 2022).
Anticancer and Antimicrobial Evaluations : Novel 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides, structurally related, have been synthesized and evaluated for their anti-inflammatory and antioxidant activities. Some of these compounds have shown to possess both antioxidant and anti-inflammatory activities, highlighting their potential therapeutic benefits (Koppireddi et al., 2013).
Insecticidal Properties : Furthermore, the synthesis of new heterocycles incorporating a thiadiazole moiety, derived from a similar precursor, has been explored for their insecticidal assessment against the cotton leafworm, Spodoptera littoralis. This research indicates the potential of such compounds in agricultural applications, demonstrating significant insecticidal activity (Fadda et al., 2017).
Antimicrobial and Enzyme Inhibition : The compound and its derivatives have been studied for antimicrobial activity and enzyme inhibition effects. This includes the evaluation of novel sulphonamide derivatives for their antimicrobial activity and quantum calculations, which have shown good antimicrobial activity against various strains, indicating their potential as antimicrobial agents (Fahim & Ismael, 2019).
Histamine H2 Receptor Antagonists : Research into N-sulfamoyl and N-sulfonyl amidine derivatives, including those containing 2-[(diaminomethylene)amino]thiazole, has revealed potent H2-receptor antagonist activity. Such studies highlight the potential therapeutic applications of these compounds in treating conditions like ulcers (Yanagisawa et al., 1987).
Propiedades
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O7S2/c20-11(8-18-12(21)5-6-13(18)22)17-15-16-7-14(27-15)28(25,26)10-3-1-9(2-4-10)19(23)24/h1-4,7H,5-6,8H2,(H,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCBMYNANTCSZBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

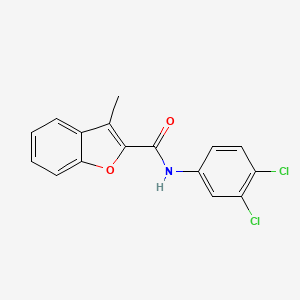
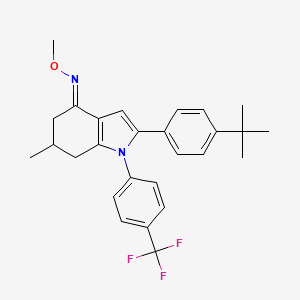
![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-cyclohexylpropan-1-one](/img/structure/B2700183.png)
![N-[4-(2-Oxopyrrolidin-1-yl)cyclohexyl]prop-2-enamide](/img/structure/B2700184.png)
![(E)-3-[4-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile](/img/structure/B2700185.png)
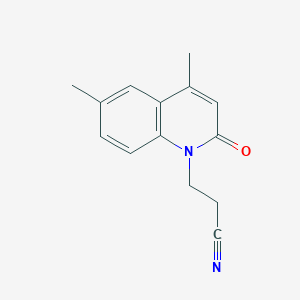
![N'-[(1E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-2,4-dichlorobenzohydrazide](/img/structure/B2700187.png)

